Furfuryl thiopropionate

Description

Contextualization within Chemical Sciences Research

Furfuryl thiopropionate, known systematically as S-(furan-2-ylmethyl) propanethioate, is a sulfur-containing heterocyclic compound that has garnered attention within the chemical sciences. nih.gov Its unique molecular architecture, which combines a furan (B31954) ring with a thioester group, makes it a subject of interest in both fundamental and applied research. ontosight.aichemimpex.com The presence of both furan and thiol functional groups provides excellent reactivity, establishing it as a valuable intermediate in organic synthesis and a building block for more complex molecules. chemimpex.com Research into this compound often intersects with food chemistry, materials science, and synthetic chemistry, highlighting its versatility. ontosight.aichemimpex.com

Overview of Research Trajectories for this compound

Research concerning this compound has predominantly followed several key trajectories. A significant area of investigation is its role as a potent aroma and flavor compound, particularly its contribution to the sensory profiles of thermally processed foods like coffee. tzrunlong.comperflavory.cominchem.org Another major research focus is on its synthesis and characterization, aiming to develop efficient production methods. google.comresearchgate.net More recently, its potential applications have expanded into materials science, where it is explored for creating innovative polymer blends with enhanced thermal and mechanical properties, and in the development of biodegradable plastics. chemimpex.com

Fundamental Structural Elements and Chemical Framework

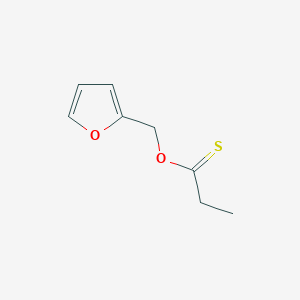

The chemical structure of this compound (C₈H₁₀O₂S) is characterized by two principal components: a five-membered aromatic heterocycle, the furan ring, attached to a thiopropionate group via a methylene (B1212753) bridge. ontosight.aicymitquimica.comguidechem.com The thiopropionate moiety is a sulfur-containing ester, which is crucial to its characteristic reactivity and sensory properties. ontosight.ai Its formal IUPAC name is S-(furan-2-ylmethyl) propanethioate. nih.gov This structure is recognized as a key contributor to the flavor profiles of various foods and is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govfao.org

Structure

3D Structure

Properties

IUPAC Name |

O-(furan-2-ylmethyl) propanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-8(11)10-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRADDDHGRFWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)OCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Furfuryl thiopropionate is a colorless to pale yellow liquid at room temperature. nih.govcymitquimica.com It is generally insoluble in water but soluble in organic solvents like ethanol. nih.govguidechem.comfao.org Its key chemical and physical properties are summarized in the interactive table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₂S | nih.govchemicalbook.comscbt.com |

| Molecular Weight | 170.23 g/mol | nih.govfao.orgchemicalbook.comscbt.com |

| CAS Number | 59020-85-8 | nih.govfao.orgchemicalbook.com |

| Boiling Point | 95-97 °C at 10 mmHg; 219-222 °C at 760 mmHg | nih.govfao.orgchemicalbook.comfishersci.com |

| Density | 1.089 - 1.122 g/cm³ at 20 °C | nih.govchemicalbook.com |

| Refractive Index | 1.506 - 1.521 at 20 °C | nih.govfao.orgchemicalbook.com |

| Flash Point | 95 - 97.78 °C | perflavory.comchemicalbook.comfishersci.com |

Synthesis, Isolation, and Purification

Synthesis Methodologies

The synthesis of furfuryl thiopropionate is typically achieved through esterification. One documented method involves a two-step process. First, furfuryl mercaptan is prepared. This is followed by the reaction of a sodium furfuryl mercaptan solution with propionic anhydride. google.com The reaction temperature is controlled, and the process is monitored until the pH indicates completion. google.com In broader terms, the synthesis relies on the reaction of a furfuryl thiol with a propionylating agent. researchgate.netmdpi.com Another general approach involves the reaction of furfuryl alcohol with thioacetic acid or reacting furfural (B47365) with a thioacetic acid derivative in the presence of a catalyst. ontosight.ai

Isolation and Purification Techniques

Following synthesis, isolation and purification are critical to obtaining a high-purity product. A common laboratory and industrial procedure involves a workup process where the reaction mixture is allowed to stand and separate into layers. The lower aqueous phase is removed, and the remaining upper organic phase, containing the crude this compound, is washed. google.com Final purification is often achieved through distillation under reduced pressure, which is indicated by the reporting of its boiling point at 10 mm Hg. nih.govfao.org

Organoleptic Profile

Olfactory Characteristics

The aroma of furfuryl thiopropionate is complex and potent. It is most frequently described as having a strong sulfurous and coffee-like character. nih.govperflavory.com Additional olfactory notes include roasted, onion, and garlic nuances, which contribute to its use in savory flavor formulations. perflavory.com

Gustatory Profile

The taste profile of this compound mirrors its aroma. It imparts roasted, savory, and meaty flavor notes. perflavory.com Its distinct coffee-like taste is a primary reason for its application in coffee-flavored products. fragranceu.com

Applications in Chemical Research

Food and Flavor Chemistry

The predominant application of furfuryl thiopropionate is as a flavoring agent in the food industry. nih.govperflavory.com Its powerful and distinctive aroma and taste profile make it a key component in the formulation of a variety of flavors. It is particularly valued for creating roasted coffee notes in beverages and baked goods, as well as enhancing savory and meaty flavors in products like spices and meat preparations. tzrunlong.comperflavory.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it for use as a flavouring agent, noting no safety concern at current levels of intake. nih.govinchem.org

Synthetic and Materials Chemistry

Beyond flavors, this compound serves as a versatile building block in synthetic and materials chemistry. chemimpex.com The reactivity of the furan (B31954) ring and the thioester group allows it to be used as an intermediate in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries. chemimpex.comontosight.ai In polymer chemistry, research has explored its use in creating novel polymer blends, where it can improve thermal and mechanical properties. chemimpex.com It has also been investigated for its potential role in the development of biodegradable plastics and protective coatings. chemimpex.com

Analytical Methodologies

Detection and Quantification

Various analytical techniques are employed for the detection and quantification of furfuryl thiopropionate. High-Performance Liquid Chromatography (HPLC), often coupled with a diode-array detector, is a robust method for the simultaneous determination of furan (B31954) derivatives, including furfuryl compounds, in complex food matrices like coffee. nih.govresearchgate.net This method allows for accurate quantification without extensive sample pre-treatment. nih.gov Standardized mixtures containing this compound are commercially available for use in calibrating analytical instruments for quantitative analysis. metasci.ca

Characterization Techniques

For structural identification and characterization, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool. nih.gov It provides detailed mass spectra that serve as a chemical fingerprint for the compound. To specifically assess its contribution to a product's scent, Gas Chromatography-Olfactometry (GC-O) is used, which combines the separation power of GC with human sensory perception. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also used for definitive structural elucidation. fao.org

Q & A

Q. What are the standard protocols for synthesizing Furfuryl Thiopropionate in laboratory settings?

this compound (CAS 59020-85-8, FEMA 3347) is typically synthesized via thioesterification, where furfuryl mercaptan reacts with propionic acid derivatives. A common method involves using propionyl chloride and furfuryl mercaptan in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Reaction conditions (e.g., temperature: 25–40°C, solvent: dichloromethane) must be optimized to achieve yields >85% . Characterization involves GC-MS (retention index: ~1340–1360) and NMR (¹H NMR: δ 2.5–2.7 ppm for CH₂-S; δ 4.2–4.4 ppm for furfuryl-CH₂) .

Q. How can researchers ensure purity and identity of this compound in synthetic workflows?

Post-synthesis purification is critical. Column chromatography (silica gel, hexane:ethyl acetate 9:1) removes unreacted mercaptan and acid derivatives. Purity validation requires:

Q. What stability considerations are critical for storing this compound in experimental settings?

The compound is light- and oxygen-sensitive. Store in amber vials under inert gas (N₂/Ar) at 4°C. Stability studies show degradation <5% over 6 months under these conditions. Monitor via periodic GC-MS to detect oxidation byproducts (e.g., sulfoxides) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms under varying catalytic conditions?

Discrepancies in catalytic efficiency (e.g., base vs. acid catalysis) can be addressed via density functional theory (DFT) to model transition states. For example:

- Base-Catalyzed Pathway : Lower activation energy (ΔG‡ ~25 kcal/mol) due to deprotonation of mercaptan.

- Acid-Catalyzed Pathway : Higher ΔG‡ (~32 kcal/mol) due to protonation of carbonyl oxygen. Experimental validation using kinetic isotope effects (KIEs) and isotopic labeling (²H/¹³C) can confirm computational predictions .

Q. What methodologies are recommended for analyzing this compound’s metabolic pathways in in vitro systems?

Use liver microsomal assays (e.g., rat S9 fractions) to study metabolism. Key steps:

- Hydrolysis : Monitor via LC-MS/MS for thiopropionic acid (m/z 121) and furfuryl alcohol (m/z 98).

- Oxidation : Detect sulfoxide metabolites (m/z 153) using HRMS. Control experiments with CYP450 inhibitors (e.g., ketoconazole) clarify enzymatic vs. non-enzymatic pathways .

Q. How can researchers address conflicting data on this compound’s flavor-enhancing properties in model food matrices?

Contradictions arise from matrix effects (e.g., lipid vs. aqueous systems). Apply:

- Dose-Response Curves : Determine thresholds in different matrices (e.g., 0.5–2 ppm in lipid vs. 5–10 ppm in aqueous).

- Sensory Panels : Use trained panelists with standardized scales (e.g., ASTM E1879) to quantify aroma descriptors (roasted, sulfurous). Statistical tools like PCA (Principal Component Analysis) differentiate matrix-driven vs. compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.